Tri-n-butylfluorotin

Description

Properties

IUPAC Name |

tributylstannanylium;fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.FH.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNPRTKVCGZMMC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn+](CCCC)CCCC.[F-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27FSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1983-10-4 | |

| Record name | Tributyltin fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1983-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Technical Guide to the Synthesis, Characterization, and Novel Applications of Tri-n-butylfluorotin

Abstract

Organotin compounds, characterized by the presence of at least one tin-carbon bond, represent a versatile class of organometallic molecules with significant industrial and emerging biomedical applications.[1] Among these, tri-substituted organotins (R₃SnX) exhibit the highest degree of biological activity, a property that has catalyzed extensive research into their potential as therapeutic agents.[2] This guide provides an in-depth exploration of Tri-n-butylfluorotin, a compound that synergistically combines the potent bioactivity of the tributyltin moiety with the unique physicochemical advantages conferred by a fluorine ligand. We present a detailed, field-proven protocol for its synthesis via halide exchange, a comprehensive workflow for its structural and purity characterization using modern spectroscopic techniques, and a forward-looking analysis of its novel applications, particularly in the realm of anticancer drug development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of fluorinated organometallics.

The Rationale for this compound: A Convergence of Bioactivity and Fluorine Chemistry

The utility of organotin(IV) compounds spans a wide spectrum, from catalysts and polymer stabilizers to potent biocidal agents.[2][3] Their biological efficacy is structurally dependent, with the general order of toxicity and activity being R₃SnX >> R₂SnX₂ > RSnX₃.[2] The tributyltin cation, [ (n-Bu)₃Sn]⁺, is a particularly potent moiety, demonstrating significant cytotoxic effects that are being explored for chemotherapeutic applications.[3][4]

The choice to focus on the fluoride derivative is deliberate and rooted in established principles of medicinal chemistry. The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, known to enhance critical properties such as:

-

Metabolic Stability: The strength of the carbon-fluorine bond can prevent enzymatic degradation, increasing the compound's in vivo half-life.

-

Lipophilicity: Fluorination can significantly increase a molecule's ability to cross biological membranes, improving bioavailability and cellular uptake.[5]

-

Binding Affinity: The high electronegativity of fluorine can alter the electronic profile of a molecule, potentially leading to stronger and more specific interactions with biological targets.[6]

Therefore, this compound stands as a compelling candidate for investigation, wedding the established biological activity of the organotin core with the proven pharmaceutical advantages of fluorination.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most reliably achieved through a halide exchange reaction, starting from the more common and commercially available Tri-n-butyltin chloride (TBTCl). This method is efficient, high-yielding, and relies on fundamental chemical principles.

Underlying Principle: Nucleophilic Substitution

The reaction proceeds via a salt metathesis or nucleophilic substitution mechanism. The chloride ligand on the tin center is displaced by the more nucleophilic fluoride ion. The thermodynamic driving force for this reaction is the formation of a highly stable salt lattice (e.g., potassium chloride), which is often insoluble in the reaction solvent and can be easily removed by filtration.

Mandatory Safety Precautions

Trustworthiness: A protocol's integrity begins with safety. Trialkyltin compounds are highly toxic by all routes of exposure (inhalation, ingestion, and skin contact) and can affect the central nervous system.[7] All handling must be performed under the "basic prudent practices" supplemented with precautions for highly toxic compounds.[7]

-

Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[8][9]

-

Personal Protective Equipment (PPE): Wear chemically resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles at all times.[9]

-

Emergency Procedures: In case of skin contact, immediately wash the affected area with soap and copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][10] For eye contact, flush with water for 15 minutes and seek immediate medical attention.[7][8]

-

Waste Disposal: All waste containing organotin compounds must be collected in a clearly labeled, dedicated hazardous waste container for proper disposal according to institutional guidelines.[7]

Experimental Protocol: Synthesis of this compound from TBTCl

Materials:

-

Tri-n-butyltin chloride (TBTCl)

-

Potassium fluoride (KF), anhydrous

-

Ethanol, absolute

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of Tri-n-butyltin chloride in 100 mL of absolute ethanol. Stir until the solution is homogeneous.

-

Addition of Fluoride Source: To the stirring solution, add 2.7 g of anhydrous potassium fluoride (a 1.5 molar equivalent).

-

Causality Note: Using a slight excess of the fluoride salt ensures the complete conversion of the starting material. Anhydrous conditions are preferred to minimize the formation of Tri-n-butyltin oxide.

-

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 78°C for ethanol) with vigorous stirring. Maintain reflux for 4 hours.

-

Workup & Isolation: Allow the reaction mixture to cool to room temperature. A white precipitate of potassium chloride (KCl) will have formed.

-

Filtration: Separate the KCl precipitate from the solution by vacuum filtration. Wash the precipitate with a small amount of cold ethanol to recover any entrained product.

-

Self-Validation Checkpoint: The presence of a significant amount of white, salt-like precipitate is the first indicator of a successful reaction.

-

-

Purification: Transfer the filtrate to a clean round-bottom flask. Remove the ethanol solvent using a rotary evaporator. The resulting crude product, this compound, will be a colorless oil or a low-melting solid. Further purification can be achieved by vacuum distillation if necessary.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via halide exchange.

Characterization: A Multi-faceted Approach to Structural Verification

Confirming the identity and purity of the synthesized this compound is a critical, self-validating process that relies on the convergence of data from multiple spectroscopic techniques.[11][12]

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise structure.

-

¹H NMR: Will show characteristic multiplets for the n-butyl chains (a triplet for the terminal CH₃, and multiplets for the three CH₂ groups). The signals closest to the tin atom will show satellite peaks due to coupling with the ¹¹⁷Sn and ¹¹⁹Sn isotopes.

-

¹³C NMR: Will display four distinct signals corresponding to the four unique carbons of the n-butyl groups. The carbon directly bonded to tin (Cα) will exhibit a large one-bond coupling constant (¹J(¹¹⁹Sn, ¹³C)).

-

¹⁹F NMR: This is a definitive experiment. A single resonance will be observed, which will be split into a multiplet by the tin isotopes, showing characteristic ¹J(¹¹⁹Sn, ¹⁹F) and ¹J(¹¹⁷Sn, ¹⁹F) coupling constants.

-

¹¹⁹Sn NMR: This experiment directly probes the tin nucleus. A single signal will be observed, with a chemical shift characteristic of a tetra-coordinate tin atom. The signal will be split into a doublet by the fluorine atom, confirming the Sn-F bond.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. The spectrum will be dominated by C-H stretching and bending vibrations from the butyl groups. The most diagnostic peaks are the asymmetric and symmetric Sn-C stretching vibrations (typically in the 600-500 cm⁻¹ range) and the crucial Sn-F stretching vibration (expected in the 350-300 cm⁻¹ range).[11]

-

Mass Spectrometry (MS): MS provides the molecular weight and elemental information. The mass spectrum will show a molecular ion peak [M]⁺. A key feature is the characteristic isotopic cluster for tin, which has several stable isotopes, providing a definitive fingerprint for the presence of a single tin atom in the molecule.[11]

Summary of Expected Characterization Data

| Technique | Expected Observation | Purpose |

| ¹H NMR | ~0.9 ppm (triplet, 9H, CH₃), ~1.3-1.6 ppm (multiplets, 18H, CH₂CH₂CH₃) | Confirms the presence and integrity of the n-butyl chains. |

| ¹³C NMR | Four signals between ~10-40 ppm. The signal for the carbon attached to Sn will show large ¹J(Sn,C) coupling. | Confirms the carbon skeleton and the direct Sn-C bond. |

| ¹⁹F NMR | A single resonance with satellite peaks from coupling to ¹¹⁷/¹¹⁹Sn. | Unequivocally confirms the presence of the fluorine atom and its bond to the tin center. |

| ¹¹⁹Sn NMR | A single resonance, split into a doublet by the fluorine atom (¹J(Sn,F)). | Directly confirms the Sn-F bond and the chemical environment of the tin atom. |

| IR | ~2900 cm⁻¹ (C-H stretch), ~1460 cm⁻¹ (C-H bend), ~500-600 cm⁻¹ (Sn-C stretch), ~300-350 cm⁻¹ (Sn-F stretch). | Confirms the presence of key functional bonds, especially the tin-carbon and tin-fluorine bonds. |

| MS | Molecular ion peak corresponding to C₁₂H₂₇FSn. A characteristic isotopic pattern for tin will be clearly visible. Fragmentation may show loss of butyl groups. | Confirms the molecular weight and elemental formula, providing definitive evidence for the presence of one tin atom. |

Novel Applications in Drug Development

While organotin compounds have a history as biocides, their potential in medicine is an area of active and promising research.[1][2] this compound is positioned to be a valuable tool in this field, particularly as an anticancer agent.

Anticancer Activity: A Primary Focus

Numerous studies have shown that organotin(IV) compounds, especially tri-organotin carboxylates and halides, exhibit potent cytotoxicity against various human cancer cell lines, in many cases demonstrating lower IC₅₀ values than the clinical standard, cisplatin.[3][4] The mechanism of action is often multifactorial but frequently involves the induction of apoptosis (programmed cell death) via the intrinsic mitochondrial pathway.[3]

The introduction of the fluorine atom is hypothesized to enhance this inherent activity. By increasing lipophilicity, this compound may achieve higher intracellular concentrations. Furthermore, its enhanced metabolic stability could lead to a more sustained therapeutic effect.

Potential as a Promoter of Cell Transformation

Research has indicated that Tri-n-butyltin chloride can promote morphological transformation in cell lines like C3H10T1/2.[13] While this suggests a need for careful toxicological evaluation, it also points to a profound ability to interact with cellular signaling pathways. Understanding and harnessing these interactions could open new avenues for therapeutic intervention, potentially in areas like regenerative medicine or targeted cell differentiation, though such applications are highly speculative and require extensive future research.

Diagram of a Potential Mechanism of Action

Sources

- 1. Synthesis, Characterization and Biological Studies of Some Organotin Compounds: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organotin(IV) Carboxylates as Promising Potential Drug Candidates in the Field of Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 8. fishersci.fr [fishersci.fr]

- 9. delvallelab.weebly.com [delvallelab.weebly.com]

- 10. stacks.cdc.gov [stacks.cdc.gov]

- 11. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Tri-n-butyltin chloride promotes morphological transformation and induces proliferin expression in C3H10T1/2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Tri-n-butylfluorotin: Synthesis, Structure, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-n-butylfluorotin, a member of the organotin family, is a versatile and important compound in modern organic synthesis. While often encountered as a stable, crystalline solid, its primary utility in contemporary research, particularly in drug development and complex molecule synthesis, lies in its formation in situ from its chloride precursor to facilitate purification. This guide provides a comprehensive overview of this compound, from its fundamental properties and molecular structure to its synthesis and key applications, with a strong emphasis on the practical aspects and safety considerations essential for laboratory professionals.

Core Properties and Identification

This compound is a white crystalline powder with a characteristic pungent odor. It is generally insoluble in water but soluble in nonpolar organic solvents. Due to the nature of the tin-fluorine bond, it is sensitive to moisture and should be handled under anhydrous conditions for most applications.

| Property | Value | Source(s) |

| CAS Number | 1983-10-4 | [1] |

| Molecular Formula | C₁₂H₂₇FSn | [2] |

| Molecular Weight | 309.05 g/mol | [2] |

| Appearance | White Powder | [1] |

| Melting Point | 248-252 °C | [1] |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents | [1] |

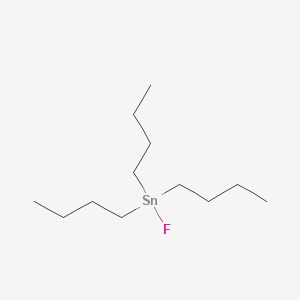

Molecular Structure

References

A Comprehensive Technical Guide to the Synthesis of Tri-n-butylfluorotin for Advanced Research Applications

This guide provides an in-depth exploration of the prevalent and effective methodologies for the synthesis of tri-n-butylfluorotin. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced chemistry, practical execution, and comparative analysis of the primary synthetic routes. Our focus is on elucidating the underlying principles and experimental intricacies to empower researchers in their laboratory endeavors.

Introduction: The Significance of this compound

This compound ((C₄H₉)₃SnF), often abbreviated as TBTF, is an organotin compound characterized by the covalent bonding of three n-butyl groups and one fluorine atom to a central tin atom. Its utility in organic synthesis is notable, particularly as a reagent and intermediate. While the broader class of tributyltin compounds has seen extensive use as biocides and PVC stabilizers, their application in laboratory-scale organic synthesis remains a key area of interest.[1] The fluoride derivative offers distinct properties, such as its generally lower solubility in certain organic solvents compared to its chloride counterpart, which can be advantageous in purification processes.[2][3]

The synthesis of this compound is not a direct process but typically involves the preparation of a tributyltin halide precursor, most commonly tributyltin chloride, followed by a halogen exchange reaction. The subsequent sections of this guide will detail the most common and reliable methods for the synthesis of the tributyltin moiety and its subsequent conversion to the target fluoride compound.

Synthetic Pathways to Tri-n-butyltin Precursors

The formation of the tri-n-butyltin core is the foundational step in the synthesis of this compound. Two primary methods dominate this landscape: the Grignard reaction to form tetra-n-butyltin followed by a redistribution reaction, and direct alkylation routes.

The Grignard Reaction Approach

The Grignard reaction is a classic and highly versatile method for the formation of carbon-tin bonds.[4][5] This approach typically involves a two-step sequence: the synthesis of tetra-n-butyltin, followed by a comproportionation reaction to yield tributyltin chloride.

The initial step involves the reaction of an n-butylmagnesium halide (a Grignard reagent) with tin(IV) chloride. The Grignard reagent, prepared from n-butyl halide and magnesium metal, acts as a potent nucleophile, displacing the chloride ions from the tin center.[6][7][8]

Reaction Mechanism: The carbon atom bonded to magnesium in the Grignard reagent is highly nucleophilic and attacks the electrophilic tin atom of the tin(IV) chloride. This process is repeated four times to replace all four chlorine atoms with n-butyl groups.

Overall Reaction: 4 n-BuMgBr + SnCl₄ → (n-Bu)₄Sn + 4 MgBrCl

Experimental Protocol: Synthesis of Tetra-n-butyltin

-

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

n-Butyl bromide or n-butyl chloride

-

Iodine crystal (as initiator)

-

Tin(IV) chloride (anhydrous)

-

-

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a pressure-equalizing dropping funnel. Ensure the entire apparatus is under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings in the flask.

-

Prepare a solution of n-butyl bromide in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the n-butyl bromide solution to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction. The onset of the reaction is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

-

Once the reaction has initiated, add the remaining n-butyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[9][10]

-

Cool the Grignard solution in an ice bath.

-

Prepare a solution of tin(IV) chloride in anhydrous diethyl ether in a separate dropping funnel.

-

Add the tin(IV) chloride solution dropwise to the cooled Grignard reagent with vigorous stirring. This reaction is exothermic and the temperature should be carefully controlled.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[11]

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate or magnesium sulfate.

-

The solvent is removed by rotary evaporation, and the resulting crude tetra-n-butyltin can be purified by vacuum distillation.

-

The tetra-n-butyltin synthesized in the previous step is then reacted with tin(IV) chloride in a comproportionation reaction, also known as the Kocheshkov redistribution reaction.[12][13][14][15][16] The stoichiometry of this reaction is critical to selectively produce tributyltin chloride.

Reaction Mechanism: This reaction involves the exchange of alkyl groups and halogen atoms between the two tin centers, leading to a thermodynamically controlled distribution of products. By using a 3:1 molar ratio of tetra-n-butyltin to tin(IV) chloride, the equilibrium is driven towards the formation of tributyltin chloride.

Overall Reaction: 3 (n-Bu)₄Sn + SnCl₄ → 4 (n-Bu)₃SnCl

Experimental Protocol: Synthesis of Tributyltin Chloride via Redistribution

-

Materials:

-

Tetra-n-butyltin

-

Tin(IV) chloride (anhydrous)

-

-

Procedure:

-

In a flask equipped with a stirrer and under an inert atmosphere, combine tetra-n-butyltin and tin(IV) chloride in a 3:1 molar ratio.

-

The reaction is typically performed neat (without solvent) and can be exothermic. The temperature may be controlled by cooling. Some procedures involve gentle heating to ensure the reaction goes to completion.

-

The reaction mixture is stirred for several hours.

-

The resulting tributyltin chloride is then purified by vacuum distillation.[17][18]

-

Direct Alkylation Methods

While the Grignard route is common, other methods for the direct formation of tributyltin compounds exist, though they are often more suited for industrial-scale production.

-

Alkylation with Organoaluminum Compounds: Tri-n-butylaluminum can be used to alkylate tin(IV) chloride. The stoichiometry can be controlled to favor the formation of tributyltin chloride directly.[19]

-

Direct Reaction with Alkyl Halides: In the presence of a catalyst, metallic tin can react directly with n-butyl halides to produce di-n-butyltin dihalides, which would then require further alkylation.[19]

These methods generally offer advantages in terms of atom economy and reduced solvent waste but may require more specialized reagents and conditions.

The Final Step: Fluorination of Tributyltin Chloride

The conversion of tributyltin chloride to this compound is typically achieved through a straightforward halogen exchange reaction. This step leverages the lower solubility of the fluoride salt to drive the reaction to completion.[2][3]

Reaction Mechanism: This is a salt metathesis reaction where the chloride ion is replaced by a fluoride ion. The precipitation of the product from the reaction mixture is a key driving force.

Overall Reaction: (n-Bu)₃SnCl + KF → (n-Bu)₃SnF(s) + KCl

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Tributyltin chloride

-

Potassium fluoride (KF) or another suitable fluoride source (e.g., ammonium fluoride)

-

Solvent (e.g., ethanol, water, or a mixture)

-

-

Procedure:

-

Dissolve tributyltin chloride in a suitable solvent, such as ethanol.

-

Prepare a solution of potassium fluoride in water.

-

Add the aqueous potassium fluoride solution to the ethanolic solution of tributyltin chloride with stirring.

-

A white precipitate of this compound will form.

-

The mixture is stirred for a period to ensure complete precipitation.

-

The solid product is collected by filtration.

-

The precipitate is washed with water and then with a small amount of cold ethanol or another suitable solvent to remove any unreacted starting materials and byproducts.

-

The purified this compound is then dried under vacuum.

-

Comparative Analysis of Synthesis Methods

| Method | Advantages | Disadvantages | Yield & Purity | Scalability & Cost |

| Grignard followed by Redistribution | Highly versatile and well-established.[4] Good for laboratory-scale synthesis. | Multi-step process. Requires strict anhydrous conditions for Grignard reaction.[5] | Generally high yields and purity after distillation.[17] | Scalable, but the cost of Grignard reagents and solvents can be a factor. |

| Direct Alkylation (Organoaluminum) | Can be a more direct, one-step process to tributyltin chloride. | Organoaluminum reagents are highly pyrophoric and require specialized handling techniques. | Can provide high yields and purity. | More suited for industrial-scale production due to handling requirements and reagent cost. |

| Halogen Exchange (Fluorination) | Simple and efficient precipitation method.[2][3] | Dependent on the successful synthesis of the tributyltin chloride precursor. | Typically high yield and purity due to the precipitation of the product. | Easily scalable and uses relatively inexpensive reagents. |

Safety and Handling of Organotin Compounds

Organotin compounds, including this compound and its precursors, are highly toxic and require stringent safety precautions.[20][21][22][23]

-

Toxicity: Tributyltin compounds are toxic by ingestion, inhalation, and skin contact. They can cause severe irritation to the skin and eyes and may have long-term effects on the central nervous and immune systems.[22][24]

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. For operations that may generate aerosols, respiratory protection may be necessary.[20][21][25]

-

Handling: Use the smallest feasible quantities. Avoid creating dust or aerosols. All manipulations should be performed in a designated area.[20]

-

Waste Disposal: All organotin waste, including contaminated labware, must be collected in properly labeled hazardous waste containers for disposal according to institutional and regulatory guidelines.[22]

Visualizing the Synthetic Workflow

To provide a clearer understanding of the synthetic processes, the following diagrams illustrate the key workflows.

Diagram 1: Grignard Route to Tributyltin Chloride

Caption: Workflow for the synthesis of tributyltin chloride via the Grignard reaction and Kocheshkov redistribution.

Diagram 2: Fluorination of Tributyltin Chloride

Caption: The halogen exchange process for the synthesis of this compound from its chloride precursor.

Conclusion

The synthesis of this compound is a multi-step process that relies on well-established organometallic reactions. The Grignard-based route, followed by a Kocheshkov redistribution and subsequent fluorination, represents the most versatile and accessible laboratory method. While direct alkylation methods offer industrial advantages, the Grignard approach provides a reliable pathway for researchers. A thorough understanding of the reaction mechanisms, coupled with stringent adherence to safety protocols, is paramount for the successful and safe synthesis of this valuable organotin reagent.

References

-

Chemistry and Applications of Organotin(IV) Complexes. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]

-

Hadi, A. G., Jawad, K., Ahmed, D. S., & Yousif, E. (2017). Chemistry and Applications of Organotin(IV) Complexes: A Review. ResearchGate. Retrieved from [Link]

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. Retrieved from [Link]

-

Physics Wallah. (n.d.). Tin IV Chloride Formula, Structure, Properties, Uses. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

-

Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. Retrieved from [Link]

-

Cornerstone. (n.d.). Removal of the By-Product Tributyltin Chloride from Reaction Mixtures. Retrieved from [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2023). A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. University of Babylon Private CDN. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Organotin chemistry. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Hadi, A. G., Jawad, K., Ahmed, D. S., & Yousif, E. (2019). Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review. Systematic Reviews in Pharmacy, 10(1), 26-31. Retrieved from [Link]

-

Cornerstone. (n.d.). Optimal Precipitation of Organotin Fluorides by Cation Exchange. Retrieved from [Link]

- US Patent 2862944A: Process for the preparation of high purity alkyltin compounds. (1958). Google Patents.

-

Singh, J., Singh, R., & Singh, K. (2020). Reverse Kocheshkov reaction – Redistribution reactions between RSn(OCH2CH2NMe2)2Cl (R = Alk, Ar) and PhSnCl3: Experimental and DFT study. ResearchGate. Retrieved from [Link]

-

World Health Organization. (1990). Tributyltin compounds (EHC 116). Inchem.org. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- US Patent 2560042A: Preparation of butyltin chlorides. (1951). Google Patents.

-

Win, Y. F., Guan, T. S., & Yamin, B. M. (2006). Synthesis and characterization of tributyltin(iv) complexes derived from pyridine monocarboxylic acids. Malaysian Journal of Analytical Sciences, 10(2), 285-294. Retrieved from [Link]

-

NileRed. (2022, November 10). Making Tributyltin Hydride - A Unique Hydrogen Donor [Video]. YouTube. Retrieved from [Link]

-

Blair, W. R., Olson, G. J., & Brinckman, F. E. (1986). Intercomparison of methods for the identification and quantitation of butyltin species in aqueous solution. NIST Technical Series Publications. Retrieved from [Link]

-

Remberger, M., & Lindberg, R. (2001). Screening of organotin compounds in the Swedish environment. IVL Swedish Environmental Research Institute. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Comproportionation. Retrieved from [Link]

- CN104892666A: Preparation method of tributyltin chloride. (2015). Eureka | Patsnap.

-

EP 3838906 A1: A process for the preparation of tributyltin chloride with high purity. (2021). European Patent Office. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Wang, Y., et al. (2022). Toxicity Responses from Tributyltin Chloride on Haarder (Planiliza haematocheila) Livers: Oxidative Stress, Energy Metabolism Dysfunction, and Apoptosis. MDPI. Retrieved from [Link]

-

Ekeeda. (2018, July 22). Comproportionation Reaction - Redox Reaction - Chemistry Class 11 [Video]. YouTube. Retrieved from [Link]

-

Calingaert, G. (1949). The Redistribution Reaction. VII. Alkyl Compounds of Mercury, Tin, Silicon and Zinc. Journal of the American Chemical Society, 71(11), 3718-3721. Retrieved from [Link]

-

Okawara, R., & Rochow, E. G. (1959). Reactions of Organotin Compounds. V. Studies of Additional Tri- and Diorganotin Derivatives. Journal of the American Chemical Society, 81(19), 4977-4981. Retrieved from [Link]

-

Chemguy. (2020, August 7). Lec18 - Balancing Comproportionation Reactions [Video]. YouTube. Retrieved from [Link]

Sources

- 1. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 2. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]

- 3. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Optimal Precipitation of Organotin Fluorides by Cation Exchange [cornerstone.lib.mnsu.edu]

- 4. Tin IV Chloride Formula, Structure, Properties, Uses [pw.live]

- 5. adichemistry.com [adichemistry.com]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. web.alfredstate.edu [web.alfredstate.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. US2560042A - Preparation of butyltin chlorides - Google Patents [patents.google.com]

- 10. youtube.com [youtube.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. Comproportionation - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. electronicsandbooks.com [electronicsandbooks.com]

- 16. m.youtube.com [m.youtube.com]

- 17. US2862944A - Process for the preparation of high purity alkyltin compounds - Google Patents [patents.google.com]

- 18. Preparation method of tributyltin chloride - Eureka | Patsnap [eureka.patsnap.com]

- 19. rjpbcs.com [rjpbcs.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 23. Tributyltin compounds (EHC 116, 1990) [inchem.org]

- 24. Toxicity Responses from Tributyltin Chloride on Haarder (Planiliza haematocheila) Livers: Oxidative Stress, Energy Metabolism Dysfunction, and Apoptosis | MDPI [mdpi.com]

- 25. fishersci.com [fishersci.com]

exploring the reaction mechanism of Tri-n-butylfluorotin in organic chemistry

An In-Depth Technical Guide for Researchers

Tri-n-butylfluorotin in Organic Synthesis: A Mechanistic Exploration

Abstract: this compound (Bu₃SnF) represents a unique reagent within the organostannane family, distinguished by the presence of a highly electronegative fluorine atom directly bonded to the tin center. This guide provides an in-depth exploration of the reaction mechanisms involving Bu₃SnF, moving beyond standard protocols to elucidate the causal factors governing its reactivity. We will dissect its role in palladium-catalyzed cross-coupling reactions, its function as a fluoride source, and its critical application in the synthesis of radiolabeled compounds for positron emission tomography (PET). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct properties of this reagent for advanced organic synthesis.

Core Principles of this compound Reactivity

This compound is a moisture-sensitive organotin compound that participates in a range of organic transformations.[1] Unlike its chloride or alkyl counterparts, the Sn-F bond in Bu₃SnF introduces a unique electronic and steric environment. The high polarity of the Sn-F bond and the strong tin-fluorine affinity are central to its mechanistic behavior. These properties are particularly influential in the context of the Stille cross-coupling reaction, which remains the most prominent application of organostannanes.[2][3][4]

Organotin reagents, including Bu₃SnF, are valued for their tolerance of a wide variety of functional groups and their relative stability to air and moisture compared to other organometallics.[2][4] However, their primary drawback is the toxicity of the tin compounds and the difficulty in removing stoichiometric tin byproducts from reaction mixtures.[2][3] This guide will address both the mechanistic advantages and the practical challenges associated with its use.

The Stille Cross-Coupling Reaction: A Mechanistic Deep Dive

The Stille reaction is a cornerstone of C-C bond formation, involving the palladium-catalyzed coupling of an organostannane with an organic halide or pseudohalide.[3][4] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][4]

The Catalytic Cycle

Caption: The generalized catalytic cycle of the Stille cross-coupling reaction.

-

Oxidative Addition: A low-valent Palladium(0) complex reacts with the organic electrophile (R¹-X), cleaving the C-X bond and forming a Pd(II) intermediate.[2]

-

Transmetalation: This is the rate-determining step in many cases and the stage where Bu₃SnF plays its most critical role. The organic group (R²) is transferred from the tin reagent to the palladium center, displacing the halide (X) and forming a new Pd(II) complex. The byproduct is Bu₃SnFX.[2][4]

-

Reductive Elimination: The two organic partners (R¹ and R²) are ejected from the palladium center as the coupled product (R¹-R²), regenerating the Pd(0) catalyst which re-enters the cycle.[2]

The Fluoride Effect: Enhancing Transmetalation

The choice of the non-transferable ligand on the tin atom (in this case, fluoride) significantly impacts the rate and efficiency of the transmetalation step. The fluoride ion in Bu₃SnF confers unique advantages.

-

Hypervalent Tin Intermediates: Fluoride ions are known to coordinate with the tin center of organostannanes, forming a pentacoordinate, hypervalent "ate" complex ([R-Sn(F)Bu₃]⁻). This species is significantly more nucleophilic than the neutral tetracoordinate stannane, thereby accelerating the transfer of the R-group to the palladium complex.[3][5] This effect can be particularly pronounced with the addition of external fluoride sources like CsF or TBAF.[5][6]

-

Synergistic Effect with Copper(I): Research has shown a powerful synergistic effect between fluoride ions and copper(I) salts (e.g., CuI) in accelerating Stille couplings.[3] While the precise mechanism is complex, it is proposed that a copper-mediated pathway facilitates the transmetalation, and the presence of fluoride enhances the rate of this alternative cycle.

Caption: Activation of tributyltin reagents via formation of a hypervalent 'ate' complex.

This compound in Radiofluorination for PET Imaging

A critical application for organotin precursors, particularly tri-n-butyltin derivatives, is in the synthesis of ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET). While Bu₃SnF itself is not the direct precursor, the underlying mechanism relies on the cleavage of a C-Sn bond by a fluoride source, making this topic highly relevant.

In this context, an aryl or vinyl tributylstannane (Ar-SnBu₃) serves as a stable, often commercially available, precursor. It is reacted with a nucleophilic [¹⁸F]fluoride source (e.g., [¹⁸F]KF/Kryptofix K2.2.2) to generate the desired ¹⁸F-labeled molecule.

Mechanism of Radiofluorination

The reaction is typically performed at elevated temperatures and is often promoted by an oxidizing agent (e.g., copper(II) triflate, chloramine-T). The mechanism is believed to proceed through an electrophilic substitution pathway.

-

Activation/Oxidation: An oxidizing agent can facilitate the reaction, though thermal destannylation is also common.

-

Nucleophilic Attack: The highly reactive [¹⁸F]fluoride anion attacks the carbon atom bearing the stannyl group.

-

C-Sn Bond Cleavage: The C-Sn bond is cleaved, and the C-¹⁸F bond is formed, releasing tri-n-butyltin fluoride ([¹⁸F]Bu₃SnF) as a byproduct.

This method is invaluable in drug development, allowing for the late-stage functionalization of complex molecules with ¹⁸F for in vivo imaging studies.

Experimental Protocol: A Representative Radiofluorination

Objective: To synthesize [¹⁸F]Fluorobenzene from Phenyl-tri-n-butyltin.

Materials:

-

Phenyl-tri-n-butyltin (precursor)[7]

-

[¹⁸F]Fluoride in aqueous solution

-

Kryptofix 2.2.2 (K₂₂₂)

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Reaction vessel (e.g., V-vial)

Methodology:

-

Azeotropic Drying: The aqueous [¹⁸F]fluoride is transferred to the reaction vessel containing K₂₂₂ and K₂CO₃ in acetonitrile/water. The mixture is heated under a stream of nitrogen to evaporate the water azeotropically. This step is repeated with anhydrous acetonitrile to ensure the [¹⁸F]KF/K₂₂₂ complex is anhydrous, which is critical for its nucleophilicity.

-

Precursor Addition: A solution of Phenyl-tri-n-butyltin in a suitable dry solvent (e.g., DMSO, DMF) is added to the dried [¹⁸F]fluoride complex.

-

Reaction: The vessel is sealed and heated to 100-150°C for 10-20 minutes. The progress is monitored by radio-TLC.

-

Purification: Upon completion, the reaction mixture is cooled, diluted, and purified, typically using semi-preparative HPLC to isolate the [¹⁸F]Fluorobenzene from the precursor and tin byproducts.

Causality Behind Choices:

-

K₂₂₂: This cryptand chelates the potassium ion, effectively sequestering the counter-ion and generating a "naked," highly nucleophilic fluoride anion.

-

Anhydrous Conditions: Water is a poor solvent for nucleophilic substitution and will solvate the fluoride ion, drastically reducing its reactivity. Azeotropic drying is essential for high radiochemical yields.

-

High Temperature: Significant activation energy is required to cleave the strong C-Sn bond, necessitating elevated temperatures.

Practical Considerations and Byproduct Removal

Trustworthiness: A Self-Validating Protocol System

A protocol is only trustworthy if it accounts for potential failures and byproducts. The primary challenge in using Bu₃SnF and related reagents is the removal of the toxic, non-polar tri-n-butyltin byproducts (e.g., Bu₃SnF, Bu₃SnX).[2]

Standard Tin Removal Protocol

-

Reaction Quenching: The reaction is complete as monitored by TLC or LC-MS.

-

Aqueous Workup with Fluoride: The crude reaction mixture is diluted with an organic solvent (e.g., ethyl acetate, diethyl ether) and washed with a saturated aqueous solution of potassium fluoride (KF).

-

Precipitation: The fluoride ions react with the soluble Bu₃SnX byproducts to form insoluble and polymeric Bu₃SnF, which precipitates out of the organic layer.

-

Filtration: The mixture is filtered, often through a pad of Celite®, to remove the solid tin precipitate. The organic phase is then washed, dried, and concentrated.

Validation: The efficacy of the tin removal can be validated by ¹H NMR spectroscopy by checking for the disappearance of the characteristic broad signals of the butyl groups around 0.8-1.5 ppm.

Summary of Mechanistic Roles and Applications

| Reagent Role | Core Mechanism | Key Application Area | Advantages |

| Stille Coupling Reagent | Palladium-Catalyzed Cross-Coupling | Complex Molecule Synthesis | Fluoride enhances transmetalation; synergistic effects with Cu(I).[3] |

| Radiofluorination Precursor | Nucleophilic [¹⁸F]Fluoride Substitution | PET Tracer Development | Enables late-stage ¹⁸F-labeling of complex molecules. |

| Fluoride Source | Nucleophilic Substitution (SN2, SNAr) | Fluorination Chemistry | Can act as a source of "naked" fluoride, though less common than TBAF.[8] |

Conclusion

This compound is more than just another organostannane; it is a specialized reagent whose reactivity is fundamentally governed by the unique properties of the tin-fluorine bond. Its ability to accelerate the critical transmetalation step in Stille couplings, either directly or through synergistic effects, provides a distinct advantage in certain synthetic contexts. Furthermore, the principles underlying its reactivity are directly applicable to the vital field of radiofluorination for PET imaging, a cornerstone of modern drug development. By understanding the causal mechanisms—from the formation of hypervalent intermediates to the necessity of anhydrous conditions in radiofluorination—researchers can more effectively harness the power of Bu₃SnF and its derivatives to construct complex molecular architectures. As with all organotin chemistry, a deep understanding of the reaction mechanism must be paired with robust protocols for handling and byproduct removal to ensure both scientific integrity and laboratory safety.

References

- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.MDPI.

- (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.

- The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation

- Stille Coupling.NROChemistry.

- Stille Couplings Catalytic in Tin: A “Sn−F” Approach.MSU Chemistry.

- Stille Coupling.Organic Chemistry Portal.

- Stille reaction.Wikipedia.

- Tri-n-Butyltin Chloride.BNT Chemicals.

- Tetra-n-Butyl Ammonium Fluoride (TBAF)

- Tetrabutylammonium Tetra(tert-Butyl Alcohol)-Coordinated Fluoride as a Facile Fluoride Source.

- TRIBUTYLPHENYLTIN CAS#: 960-16-7.ChemicalBook.

Sources

- 1. BNT Chemicals | Tri-n-Butyltin Chloride [bnt-chemicals.com]

- 2. Stille Coupling | NROChemistry [nrochemistry.com]

- 3. Stille Coupling [organic-chemistry.org]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. TRIBUTYLPHENYLTIN CAS#: 960-16-7 [amp.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of Tri-n-butylfluorotin for Research and Development Professionals

Introduction: Understanding the Latent Hazards of Tri-n-butylfluorotin

This compound (TBTF) is a member of the organotin family of compounds, a class of chemicals characterized by at least one covalent bond between tin and a carbon atom.[1] These compounds, particularly the trisubstituted variants like TBTF, are widely recognized for their biocidal properties and have been used as antifouling agents in marine paints and as agricultural pesticides.[2][3] However, the very properties that make them effective in these applications also render them a significant hazard to researchers and drug development professionals. Occupational exposure is a primary route of contact with organotin compounds.[4][5]

The toxicity of organotin compounds is a subject of considerable concern due to their potential for adverse effects on various biological systems.[2][3] this compound and its relatives are known to be potent irritants to the skin, eyes, and respiratory tract.[5][6][7] Systemic effects following exposure can be severe, with evidence pointing to impacts on the immune system, central nervous system, and reproductive health.[3][6][8] The lipophilic nature of the butyl groups facilitates absorption through the skin, making dermal contact a significant exposure pathway.[4] This guide provides a detailed framework for the safe handling of this compound, grounded in the principles of risk mitigation and self-validating safety protocols, to empower researchers to work confidently and safely with this challenging reagent.

Physicochemical Properties and Hazard Profile

A thorough understanding of the physical and chemical properties of a substance is fundamental to anticipating its behavior and implementing appropriate safety measures.

| Property | Value | Source |

| Molecular Formula | C12H27FSn | [9] |

| Molecular Weight | 309.05 g/mol | [10] |

| Appearance | White powder with a pungent odor[10] or a colorless to slightly cloudy liquid[11] | [10][11] |

| Melting Point | 260-271 °C | [9][12] |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents like ether, toluene, and chloroform.[11][12] | [11][12] |

| Vapor Pressure | 0.00000352 mmHg | [10] |

The high toxicity of this compound is its most critical hazardous property. It is classified as toxic if swallowed and may cause damage to organs through prolonged or repeated exposure. Organotin compounds can be immunotoxic, neurotoxic, and have been shown to cause reproductive injury in animal studies.[6]

The Hierarchy of Controls: A Systematic Approach to Safety

Effective management of the risks associated with this compound necessitates a multi-layered approach. The hierarchy of controls prioritizes the most effective and reliable safety measures.

Caption: The Hierarchy of Controls model, adapted for handling this compound.

1. Elimination and Substitution: The most effective control is to eliminate the use of this compound altogether. If this is not feasible, consider substituting it with a less hazardous alternative. This requires careful evaluation of the chemical process to ensure the substitute's efficacy.

2. Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard.

- Chemical Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[13][14] Before use, ensure the fume hood is drawing air correctly.[15]

- Ventilation: Ensure adequate general ventilation in the laboratory to prevent the accumulation of fugitive emissions.[1]

- Glove Boxes: For highly sensitive or larger-scale operations, the use of a glove box provides an additional layer of containment.

3. Administrative Controls: These are work policies and procedures that reduce exposure.

- Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

- Training: All personnel handling this compound must receive comprehensive training on its hazards, safe handling procedures, and emergency response.[1]

- Restricted Access: Designate specific areas for the storage and use of this compound and restrict access to authorized personnel.

- Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[16] Always wash hands and face thoroughly after handling the substance.

4. Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other controls.

- Eye and Face Protection: Wear chemical safety goggles and a face shield when there is a splash hazard.[13][17][18]

- Gloves: Use nitrile gloves inspected for integrity before each use.[15][18] Employ proper glove removal techniques to avoid skin contact.[18]

- Protective Clothing: A lab coat is mandatory.[15] For procedures with a higher risk of splashing, consider a chemically resistant apron or suit.

- Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational limits, a NIOSH/MSHA-approved respirator is required.[13][14]

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the compound.

Handling:

-

Work under a chemical fume hood at all times.[13]

-

Avoid the formation of dust and aerosols.[13]

-

Use non-sparking tools.

-

Take precautionary measures against static discharge.

-

Do not breathe dust, vapor, mist, or gas.[13]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[13]

-

Store locked up or in an area accessible only to qualified or authorized personnel.[14]

-

This compound is sensitive to moisture.[12]

Emergency Response: Preparedness and Action

A well-defined and practiced emergency response plan is essential for mitigating the consequences of an accidental release or exposure.

Spill and Leak Management

Caption: A decision-making workflow for responding to a this compound spill.

Procedure:

-

Assess the situation: Determine the extent of the spill and any immediate dangers.[17]

-

Evacuate: Evacuate personnel from the immediate spill area.[13][17]

-

Notify: Inform your supervisor and the institution's Environmental Health and Safety (EHS) department immediately.[17]

-

Containment (for small, manageable spills by trained personnel): Use a spill kit or absorbent material to confine the spill to a small area.[17]

-

Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbent.

-

Decontamination: Decontaminate the spill area thoroughly.

-

Waste Disposal: All cleanup materials must be disposed of as hazardous waste.[13]

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury from exposure. Always show the Safety Data Sheet (SDS) to attending medical personnel.[13][14]

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[14] Seek immediate medical attention.[13][17]

-

Skin Contact: Remove contaminated clothing and rinse the affected area thoroughly with soap and water for at least 15 minutes.[17][20] Seek immediate medical attention.[13][14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration, but do not use the mouth-to-mouth method if the substance was ingested or inhaled.[14][20] Seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting.[14][17][18] Rinse mouth with water.[17] Never give anything by mouth to an unconscious person.[17][18][20] Call a physician or poison control center immediately.[14]

Waste Disposal

All this compound waste, including contaminated materials, must be treated as hazardous waste.

-

Collection: Collect waste in clearly labeled, sealed containers.

-

Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[13][21]

-

Treatment: One method for removing organotin byproducts from reaction mixtures involves washing with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin as insoluble tributyltin fluoride.[22] Another approach is an adsorption-flocculation process using adsorbents like clay and activated carbon.[23]

Conclusion: Fostering a Culture of Safety

This compound is a valuable reagent in research and development, but its inherent toxicity demands the utmost respect and caution. By integrating the principles outlined in this guide—a thorough understanding of the hazards, the consistent application of the hierarchy of controls, and a state of constant preparedness for emergencies—researchers can create a self-validating system of safety. This proactive approach not only protects the individual scientist but also fosters a robust safety culture within the entire research team, ensuring that groundbreaking work can proceed without compromising well-being.

References

- Toxicity and speciation analysis of organotin compounds. (n.d.).

- Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. U.S. Department of Health and Human Services.

- Kimbrough, R. D. (1976). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives, 14, 51–56.

- Hakk, H., & Whalen, M. (2009). Organotin compounds: toxicokinetic aspects. Archives of Toxicology, 83(10), 885–896.

- Baracho, G. V. P., de Castro, I. P., & Grotto, D. (2018). Organotin Compounds Toxicity: Focus on Kidney. Frontiers in Endocrinology, 9, 253.

- Australian Government Department of Climate Change, Energy, the Environment and W

- UCLA Environment, Health & Safety. (n.d.). Tributyltin hydride.

- Chemcasts. (n.d.). tributyltin fluoride (CAS 1983-10-4) Properties.

- National Center for Biotechnology Information. (n.d.). Tributyltin fluoride. PubChem.

- Solubility of Things. (n.d.). Tributyltin fluoride.

- Fisher Scientific. (2024).

- National Oceanic and Atmospheric Administration. (n.d.). TRIBUTYLTIN FLUORIDE. CAMEO Chemicals.

- Occupational Safety and Health Administration. (n.d.). TIN, ORGANIC COMPOUNDS (as Sn).

- Parchem. (n.d.). Tributyltin fluoride.

- Sigma-Aldrich. (2025).

- Sigma-Aldrich. (2024).

- Fisher Scientific. (2025).

- ResearchGate. (n.d.). How do you get rid of organotin waste (excess reagents, side products, etc.)

- Gelest. (n.d.). Bis(tributyltin) Oxide MSDS.

- CDC Stacks. (n.d.). ORGANOTIN COMPOUNDS.

- International Labour Organization & World Health Organization. (2021). ICSC 1282 - TRIBUTYLTIN OXIDE.

- Haz-Map. (n.d.). Tin, organic compounds.

- University of Georgia Office of Research. (n.d.). Tributyltinhydride-688-73-3.docx.

- Oregon Department of Human Services. (1991). TRIBUTYLTIN (TBT).

- Sigma-Aldrich. (2025).

- University of Pittsburgh. (2021). Translational Research Center (TRC) Guidelines and Safety Protocols.

- University of Rochester Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts.

- Fisher Scientific. (2025).

Sources

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Organotin compounds: toxicokinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Organo-tin compounds - DCCEEW [dcceew.gov.au]

- 6. Tin, organic compounds - Hazardous Agents | Haz-Map [haz-map.com]

- 7. oregon.gov [oregon.gov]

- 8. Frontiers | Organotin Compounds Toxicity: Focus on Kidney [frontiersin.org]

- 9. chem-casts.com [chem-casts.com]

- 10. Tributyltin fluoride | C12H27FSn | CID 16120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. parchem.com [parchem.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. trc.pitt.edu [trc.pitt.edu]

- 16. ICSC 1282 - TRIBUTYLTIN OXIDE [chemicalsafety.ilo.org]

- 17. bu.edu [bu.edu]

- 18. research.uga.edu [research.uga.edu]

- 19. TRIBUTYLTIN FLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]

- 21. fishersci.com [fishersci.com]

- 22. Workup [chem.rochester.edu]

- 23. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Tri-n-butylfluorotin in Common Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of Tri-n-butylfluorotin (TBTF), a significant organotin compound utilized in various industrial and research applications. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of TBTF's behavior in solution for experimental design, formulation, and safety protocols.

Introduction: The Molecular Profile of this compound and its Implications for Solubility

This compound (CAS No. 1983-10-4) is an organometallic compound characterized by a central tin atom covalently bonded to three n-butyl groups and one fluorine atom.[1][2] Its molecular structure is the primary determinant of its solubility profile. The three nonpolar n-butyl chains create a significant hydrophobic character, leading to its general insolubility in water.[1][3][4] Conversely, these alkyl groups promote favorable interactions with nonpolar organic solvents.[1][3][5][6]

The polarity of the tin-fluorine bond introduces a degree of polarity to the molecule. However, the dominance of the bulky, nonpolar butyl groups results in an overall low polarity. This balance between the hydrophobic alkyl chains and the polar Sn-F bond dictates the compound's solubility across a spectrum of organic solvents. Understanding this interplay is crucial for predicting its behavior in various solvent systems.

Theoretical Framework: Principles Governing Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the thermodynamic principles of enthalpy and entropy of mixing. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

In the case of this compound, its dissolution in an organic solvent involves overcoming the intermolecular forces in the solid TBTF lattice and the cohesive forces within the solvent. The dissolution is favored when the newly formed interactions between the butyl groups of TBTF and the solvent molecules are energetically favorable.

Key Factors Influencing the Solubility of this compound:

-

Solvent Polarity: TBTF, being a largely nonpolar molecule, is expected to exhibit higher solubility in nonpolar solvents. The nonpolar butyl groups can readily interact with the nonpolar regions of solvent molecules through van der Waals forces.

-

Molecular Size and Shape: The size and shape of the solvent molecules can influence their ability to effectively solvate the TBTF molecule.

-

Temperature: The solubility of solids in liquids generally increases with temperature, as the additional energy helps to overcome the lattice energy of the solid.[3]

Qualitative and Semi-Quantitative Solubility of this compound

| Solvent Class | Solvent | Solubility | Observations and Remarks |

| Nonpolar Aliphatic Hydrocarbons | n-Pentane | Soluble | At concentrations greater than 0.4 wt%, the viscosity of the solution significantly increases. |

| n-Hexane | Soluble | Similar to n-pentane, high concentrations lead to a notable increase in viscosity. | |

| n-Heptane | Negligible | ||

| Nonpolar Aromatic Hydrocarbons | Toluene | Soluble | [3] |

| Ethers | Diethyl Ether | Soluble | [3] |

| Halogenated Hydrocarbons | Chloroform | Soluble | [3] |

| Polar Aprotic Solvents | Acetone | Insoluble | |

| Acetonitrile | Insoluble | ||

| Polar Protic Solvents | Methanol | Insoluble | |

| Ethanol | Insoluble | ||

| Water | Insoluble | [1][3][4][5][6] |

This table is a synthesis of information from multiple sources and provides a general guideline. Actual solubility can be influenced by temperature, pressure, and the purity of both the solute and the solvent.

Experimental Determination of this compound Solubility: A Step-by-Step Protocol

For applications requiring precise knowledge of TBTF solubility in a specific organic solvent, experimental determination is necessary. The following protocol outlines a reliable method for this purpose.

Principle

This method is based on the gravimetric analysis of a saturated solution of this compound in the chosen organic solvent at a controlled temperature. A saturated solution is prepared by allowing an excess of the solid to equilibrate with the solvent. A known volume of the clear, saturated supernatant is then carefully evaporated to dryness, and the mass of the dissolved TBTF is determined.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed glass vials

-

Analytical balance (readable to at least 0.1 mg)

-

Fume hood

-

Personal Protective Equipment (PPE): safety goggles, chemically resistant gloves, lab coat

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Procedure

-

Preparation of the Saturated Solution:

-

In a glass flask, add an excess amount of this compound to a known volume of the selected organic solvent. An excess is necessary to ensure that the solution becomes saturated.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Collection:

-

After equilibration, cease agitation and allow the excess solid to settle completely.

-

Carefully withdraw a sample of the clear supernatant using a pipette. To avoid disturbing the settled solid, it is advisable to draw the liquid from the upper portion of the solution.

-

For highly accurate results, filter the withdrawn supernatant through a chemically compatible syringe filter to remove any suspended microcrystals.

-

-

Gravimetric Analysis:

-

Accurately transfer a known volume of the filtered, saturated solution into a pre-weighed, clean, and dry glass vial.

-

Place the vial in a fume hood and allow the solvent to evaporate completely. Gentle heating may be applied to expedite evaporation, but care must be taken to avoid decomposition of the TBTF.

-

Once the solvent has fully evaporated, place the vial in a desiccator to cool to room temperature and to ensure any residual moisture is removed.

-

Weigh the vial containing the dry TBTF residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved TBTF by subtracting the initial mass of the empty vial from the final mass of the vial with the residue.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

Solubility ( g/100 mL) = (Mass of TBTF / Volume of solution taken) x 100

-

Self-Validating System and Causality

-

Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). If the calculated solubility values are consistent, it indicates that the solution was saturated.

-

Temperature Control: Maintaining a constant and accurately measured temperature is critical, as solubility is temperature-dependent.

-

Purity of Materials: The use of high-purity this compound and analytical grade solvents is essential to obtain accurate and reproducible results. Impurities can significantly affect solubility.

Advanced Analytical Techniques for Quantification

For more sophisticated and sensitive quantification of dissolved this compound, especially at low concentrations or in complex matrices, advanced analytical techniques can be employed.

-

Gas Chromatography with Flame Photometric Detection (GC-FPD): This is a highly sensitive and selective method for the determination of organotin compounds.[7] The sample is derivatized to a more volatile form before injection into the GC system.

-

Graphite Furnace Atomic Absorption Spectroscopy (GFAAS): This technique allows for the direct determination of the tin content in the solution, from which the concentration of TBTF can be calculated. It offers very low detection limits.[8]

Safety Considerations

This compound is a toxic compound and should be handled with appropriate safety precautions.[1][4]

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment, including safety goggles, chemically resistant gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent skin and eye contact.

-

Consult the Safety Data Sheet (SDS) for detailed safety and handling information.[4][9]

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. While quantitative data remains sparse, the qualitative information, coupled with the theoretical principles and a detailed experimental protocol, equips researchers and professionals with the necessary knowledge to effectively work with this compound in solution. The provided experimental workflow and discussion of advanced analytical techniques offer a robust framework for obtaining precise solubility data tailored to specific research needs.

References

-

How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024). Retrieved from [Link]

-

Tributyltin fluoride | C12H27FSn | CID 16120 - PubChem. (n.d.). Retrieved from [Link]

-

tributyltin fluoride (CAS 1983-10-4) Properties | Density, Cp, Viscosity | Chemcasts. (n.d.). Retrieved from [Link]

-

Tributyl Tin Fluoride - ChemBK. (n.d.). Retrieved from [Link]

-

Tributyltin fluoride - Solubility of Things. (n.d.). Retrieved from [Link]

-

Tributyltin compounds (TBT) - Miljøstyrelsen. (n.d.). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Copyright © by Aman K. Dhuwe 2015 THICKENERS FOR NATURAL GAS LIQUIDS TO IMPROVE THE PERFORMANCE IN ENHANCED OIL RECOVERY AND DR - D-Scholarship@Pitt. (2015). Retrieved from [Link]

-

Tributyltin Fluoride - OSHA. (2003). Retrieved from [Link]

-

Experiment 1 Solubility of Organic Compounds | PDF - Scribd. (n.d.). Retrieved from [Link]

-

Tributyltin fluoride - Hazardous Agents - Haz-Map. (n.d.). Retrieved from [Link]

-

Measurement and correlation of the solubility of tin compounds and β-diketimine in selected solvents - ResearchGate. (2022). Retrieved from [Link]

-

Organic Chemistry: Introduction to Solubility | SALTISE. (2021). Retrieved from [Link]

-

A Review of Organotin Compounds: Chemistry and Applications Volume 3. (2018). Retrieved from [Link]

-

Tri-n-butyltin fluoride 5 g | Buy Online | Thermo Scientific Alfa Aesar. (n.d.). Retrieved from [Link]

-

A Review of Organotin Compounds: Chemistry and Applications - Lupine Publishers. (2018). Retrieved from [Link]

-

Toxicity and speciation analysis of organotin compounds. (n.d.). Retrieved from [Link]

-

(PDF) Review of organotin compounds: chemistry and applications - ResearchGate. (2023). Retrieved from [Link]

-

Tributyltin Chloride | C12H27ClSn | CID 15096 - PubChem. (n.d.). Retrieved from [Link]

-

Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using. (n.d.). Retrieved from [Link]

-

-

ANALYTICAL METHODS. (n.d.). Retrieved from [Link]

-

-

Cas 1983-10-4,Fluorotributyltin - LookChem. (n.d.). Retrieved from [Link]

-

What is the solvent that best dissolves tin(ii) fluoride ? | ResearchGate. (2018). Retrieved from [Link]

-

The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry - PubMed. (1984). Retrieved from [Link]

-

Are Group 2 metal fluoride salts less soluble in organic solvents than Group 1 fluorides?. (2021). Retrieved from [Link]

-

Solubility of ammonium metal fluorides in aqueous ethanol mixtures – implications for scandium recovery by antisolvent crystallization - PMC - NIH. (n.d.). Retrieved from [Link]

-

Analytical Methods for the Determination of Various Forms of Fluoride in Toothpastes. (2022). Retrieved from [Link]

-

Table 7-1, Analytical Methods for Determining Fluoride in Biological Materials - NCBI. (n.d.). Retrieved from [Link]

-

SOLUBILITY DATA SERIES - NIST X-Ray Photoelectron Spectroscopy Database. (n.d.). Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. www2.mst.dk [www2.mst.dk]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.at [fishersci.at]

- 6. Tri-n-butyltin fluoride 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. pjoes.com [pjoes.com]

- 8. osha.gov [osha.gov]

- 9. fishersci.com [fishersci.com]

The Evolving Role of Tri-n-butylfluorotin: From Persistent Byproduct to Precision Reagent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic organic chemistry, the organotin reagent tri-n-butylfluorotin ((C₄H₉)₃SnF or Bu₃SnF) presents a compelling narrative of scientific evolution. Initially encountered as a persistent and often problematic byproduct in cross-coupling reactions, its unique properties have led to its strategic application as a valuable reagent in its own right. This technical guide provides a comprehensive overview of the historical development of this compound, delving into its fundamental chemistry, mechanistic intricacies, and practical applications. For researchers and professionals in drug development, understanding the trajectory of this reagent offers insights into not only the versatility of organotin chemistry but also the broader theme of transforming chemical liabilities into synthetic assets.

I. Historical Context: The Rise of Organotin Chemistry and the Emergence of this compound

The journey of this compound is intrinsically linked to the broader history of organotin chemistry, which began in the mid-19th century. In 1849, Edward Frankland synthesized the first organotin compound, diethyltin diiodide.[1] This was followed in 1852 by Carl Löwig's work on the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds.[1] For nearly a century, these compounds remained largely academic curiosities.

The 1940s and 1950s marked a turning point with the discovery of industrial applications for organotin compounds, particularly as stabilizers for polyvinyl chloride (PVC).[1][2] This surge in industrial interest propelled research into the synthesis and reactivity of various organotin species. The development of methods to create tin-carbon bonds, significantly aided by the advent of Grignard reagents, led to a rapid expansion of the field.[3]

Tri-n-butyltin derivatives, including the chloride and oxide, became prominent due to their utility in a range of applications, from biocides in antifouling paints to precursors in organic synthesis.[4][5] this compound itself was often encountered as a byproduct, particularly in reactions involving fluoride ions. A common procedure in Stille cross-coupling reactions, for instance, involves the use of tributyltin reagents, which generate tributyltin chloride as a byproduct. To facilitate the removal of this highly lipophilic and toxic residue, an aqueous solution of potassium fluoride is often used during the workup. This treatment leads to the precipitation of the much less soluble and more easily filterable this compound.[6][7]

Initially, this precipitation was primarily a purification strategy. However, the deliberate synthesis and isolation of this compound paved the way for its exploration as a reagent with unique characteristics.

II. Physicochemical Properties and Structural Features

This compound is a white, polymeric solid with a high melting point, a consequence of strong intermolecular Sn-F···Sn interactions.[8] This polymeric structure is a key feature, differentiating it from its chloride and bromide analogs. It is generally insoluble in water but soluble in many organic solvents like ether, toluene, and chloroform.[9]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₇FSn | [4] |

| Molar Mass | 309.05 g/mol | [4] |

| Appearance | White powder | [4] |

| Melting Point | 269-271 °C | [10] |

| Solubility | Soluble in nonpolar organic solvents; Insoluble in water. | [9][10] |